molecular formula C14H15N3O2 B3018792 N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide CAS No. 2361640-90-4

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide

Cat. No. B3018792
CAS RN: 2361640-90-4
M. Wt: 257.293
InChI Key: ZPUDPAGBRDEOGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including our compound, has gained attention due to their versatility in drug discovery. These compounds exhibit various biological activities, making them attractive targets for medicinal chemistry. Researchers have developed diverse synthetic strategies to access 1,2,4-oxadiazoles, often involving cyclization reactions. For instance, the synthesis of 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4′]oxadiazol]-2-ones has been achieved via a DMAP-catalyzed domino reaction .


Molecular Structure Analysis

The molecular structure of our compound consists of an oxadiazole ring , which is a five-membered heterocyclic scaffold. It contains an oxygen atom and two nitrogen atoms. The specific regioisomer (1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, or 1,3,4-oxadiazole) depends on the substitution pattern. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Physical And Chemical Properties Analysis

  • Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide valuable information about functional groups and connectivity. For instance, the IR spectrum shows characteristic peaks for N–H stretching, C=O stretching, and aromatic C–H vibrations .

properties

IUPAC Name

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-11(18)15-13(10-8-6-5-7-9-10)14-16-12(4-2)19-17-14/h3,5-9,13H,1,4H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUDPAGBRDEOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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